molecular formula C6H3ClFNO3S B14860174 2-Fluoro-6-formylpyridine-4-sulfonyl chloride

2-Fluoro-6-formylpyridine-4-sulfonyl chloride

Cat. No.: B14860174
M. Wt: 223.61 g/mol
InChI Key: ZKNXUQQTIHZOTI-UHFFFAOYSA-N
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Description

2-Fluoro-6-formylpyridine-4-sulfonyl chloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the diazotization of substituted 2-aminopyridines followed by treatment with sodium nitrite in hydrofluoric acid (HF) to introduce the fluorine atom . The formyl group can be introduced via formylation reactions, and the sulfonyl chloride group can be added using chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-formylpyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Reagents: Boronic acids, palladium catalysts

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Carboxylic Acids: Formed by oxidation of the formyl group

    Alcohols: Formed by reduction of the formyl group

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C6H3ClFNO3S

Molecular Weight

223.61 g/mol

IUPAC Name

2-fluoro-6-formylpyridine-4-sulfonyl chloride

InChI

InChI=1S/C6H3ClFNO3S/c7-13(11,12)5-1-4(3-10)9-6(8)2-5/h1-3H

InChI Key

ZKNXUQQTIHZOTI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)F)S(=O)(=O)Cl

Origin of Product

United States

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